(2,3,4,5,6-Pentadeuteriophenyl)hydrazine
Overview
Description
(2,3,4,5,6-Pentadeuteriophenyl)hydrazine, also known as this compound, is a useful research compound. Its molecular formula is C₆H₄D₅ClN₂ and its molecular weight is 113.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solventless Syntheses of Pyrazole Derivatives
Hydrazine derivatives are crucial in the solventless synthesis of pyrazole derivatives, indicating their role in green chemistry applications. The condensation of diketones and hydrazines can produce pyrazole and dihydropyrazole derivatives in high yields, showcasing their potential in synthesizing heterocyclic compounds efficiently (Wang & Qin, 2004).
Synthesis of Antiviral and Antimicrobial Agents
Hydrazine derivatives have been used to synthesize compounds with antiviral and antimicrobial evaluations. The reactions of specific hydrazine derivatives with other compounds have formed various products with potential antiviral properties, demonstrating the versatility of hydrazine derivatives in medicinal chemistry applications (Sayed & Ali, 2007).
Organic Catalysts for Electrooxidation Reactions
Hydrazine derivatives serve as catalysts in electrooxidation reactions, such as hydrazine electrooxidation. This application is significant in developing fuel cell technology, indicating the role of hydrazine derivatives in energy conversion processes (Er et al., 2021).
Fluorescent Probes for Biological and Environmental Monitoring
Hydrazine derivatives are integral in designing fluorescent probes for detecting hydrazine in biological and environmental samples. These probes offer high selectivity and sensitivity for hydrazine, underscoring the importance of hydrazine derivatives in environmental monitoring and safety (Zhu et al., 2019).
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-8-6-4-2-1-3-5-6/h1-5,8H,7H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOXMFOFWEVGF-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NN)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514631 | |
Record name | (~2~H_5_)Phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125687-18-5 | |
Record name | (~2~H_5_)Phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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